REACTION_CXSMILES
|
O.[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2[C:16]([OH:18])=O)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:21])=O>>[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2[C:16]([Cl:21])=[O:18])=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
O.C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux in a round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser, a drying tube, and a stirring bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated further for one hour
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
after the dissolution
|
Type
|
TEMPERATURE
|
Details
|
the cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove any excess thionyl chloride
|
Type
|
CUSTOM
|
Details
|
The residue was directly utilized in the subsequent reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |